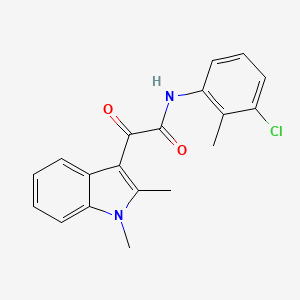

![molecular formula C13H15N5O2S2 B2905103 N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-N'-(4-methylphenyl)ethanediamide CAS No. 889947-84-6](/img/structure/B2905103.png)

N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-N'-(4-methylphenyl)ethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

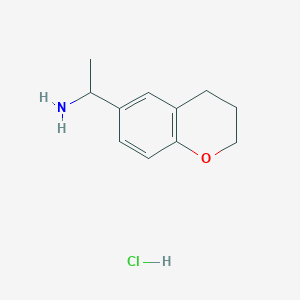

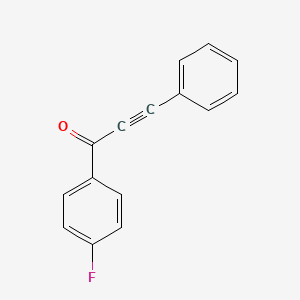

“N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-N’-(4-methylphenyl)ethanediamide” is a chemical compound with the CAS Number: 889947-84-6 . It has a molecular weight of 338.43 . The IUPAC name for this compound is N1-(2-((5-amino-1H-1lambda3,3,4-thiadiazol-2-yl)thio)ethyl)-N2-(p-tolyl)oxalamide .

Synthesis Analysis

The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The yield of the synthesis process is reported to be 71% .Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: 1S/C13H16N5O2S2/c1-8-2-4-9(5-3-8)16-11(20)10(19)15-6-7-21-13-18-17-12(14)22-13/h2-5,22H,6-7H2,1H3,(H2,14,17)(H,15,19)(H,16,20) .Physical And Chemical Properties Analysis

The compound has a melting point of 188–190°C . Its IR (KBr) values are: 3356, 3312, 3048, 2960, 1686, 1620, 1608 cm−1 . The 1H NMR (DMSO-d6, 500 MHz) δ (ppm) values are: 8.69 (t, J = 6.0 Hz, 1H, NH), 7.36 (d, J = 8.4 Hz, 2H, H3, 5), 7.31 (s, 2H, NH2), 7.24 (d, J = 8.4 Hz, 2H, H2, 6), 4.28 (d, J = 6 Hz, 2H, CH2 -phe), 3.33 (s, 2H, CH2) .Aplicaciones Científicas De Investigación

Glutaminase Inhibitors for Cancer Therapy

Research has identified analogs of this compound as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), a promising therapeutic target for cancer treatment. Structure-activity relationship (SAR) studies led to the development of analogs with improved drug-like properties, including better solubility and in vivo efficacy in attenuating tumor growth in lymphoma models (Shukla et al., 2012).

Antimicrobial Agents

Compounds derived from this chemical scaffold have been evaluated for their antimicrobial properties. For instance, derivatives synthesized from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole exhibited moderate activity against pathogenic bacterial and fungal strains, showcasing their potential as antimicrobial agents (Sah et al., 2014).

Inhibition of Noncovalent Interactions

A study on adamantane-1,3,4-thiadiazole hybrid derivatives explored the nature of intra- and intermolecular interactions via the quantum theory of atoms in molecules (QTAIM). This research provided insights into the structural orientation and potential pharmaceutical applications of compounds containing the 1,3,4-thiadiazole moiety (El-Emam et al., 2020).

Anticancer and Antituberculosis Studies

Various studies have synthesized and evaluated the biological activity of thiadiazole derivatives for their potential anticancer and antituberculosis effects. For example, 3-heteroarylthioquinoline derivatives demonstrated significant in vitro activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of these compounds in treating tuberculosis (Chitra et al., 2011).

Antidepressant and Anxiolytic Properties

Research into 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives has revealed compounds with marked antidepressant and anxiolytic properties, comparable to reference drugs like Imipramine and Diazepam. This suggests the potential of thiadiazole derivatives in the development of new treatments for mood disorders (Clerici et al., 2001).

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently under investigation. Similar compounds have shown to interact with various cellular targets, influencing cell growth and proliferation .

Mode of Action

The exact mode of action of this compound is not fully understood. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. The presence of the 5-amino-1,3,4-thiadiazol-2-yl group may play a crucial role in this interaction .

Biochemical Pathways

The compound may affect several biochemical pathways. The specific pathways and their downstream effects are subject to ongoing research. Similar compounds have been found to influence pathways related to cell growth and proliferation .

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation. Similar compounds have shown cytotoxic properties, indicating potential anticancer activity .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s activity. The compound should be stored in a cool, dry place .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-N'-(4-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2S2/c1-8-2-4-9(5-3-8)16-11(20)10(19)15-6-7-21-13-18-17-12(14)22-13/h2-5H,6-7H2,1H3,(H2,14,17)(H,15,19)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXNHCYZMLGLGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCCSC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-N'-(4-methylphenyl)ethanediamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylate](/img/structure/B2905022.png)

![1-{[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2905023.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2905026.png)

![2-(2-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2905034.png)

![(E)-3-(5-bromo-2-hydroxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2905040.png)